molecular formula C40H52N4 B15293228 Tetrabenzylamino-tetramethyl Cyclen

Tetrabenzylamino-tetramethyl Cyclen

Cat. No.: B15293228
M. Wt: 588.9 g/mol
InChI Key: KZFWPVSGLITODH-ZYADHFCISA-N
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Description

Tetrabenzylamino-tetramethyl Cyclen is a synthetic organic compound with the molecular formula C40H52N4 It is a derivative of cyclen, a macrocyclic ligand known for its ability to form stable complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabenzylamino-tetramethyl Cyclen typically involves the N-tetraalkylation of cyclen. One efficient protocol uses a partially miscible aqueous-organic solvent system with benzyl bromide as the alkylating agent. The reaction mixture is shaken, not stirred, to achieve optimal results . The general reaction conditions include:

    Solvent: Aqueous-organic solvent system

    Reagent: Benzyl bromide

    Temperature: Room temperature

    Method: Shaking the reaction mixture

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrabenzylamino-tetramethyl Cyclen undergoes various chemical reactions, including:

    Substitution Reactions: The benzylamino groups can participate in nucleophilic substitution reactions.

    Complexation Reactions: The compound forms stable complexes with metal ions, which can be utilized in various applications.

Common Reagents and Conditions

    Reagents: Benzyl bromide, metal salts (for complexation)

    Conditions: Room temperature, aqueous-organic solvent systems

Major Products

Scientific Research Applications

Tetrabenzylamino-tetramethyl Cyclen has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tetrabenzylamino-tetramethyl Cyclen involves its ability to form stable complexes with metal ions. The benzylamino groups and the cyclen ring provide multiple coordination sites, allowing the compound to chelate metal ions effectively. This chelation enhances the stability and solubility of the metal complexes, making them suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclen (1,4,7,10-tetraazacyclododecane): The parent compound of Tetrabenzylamino-tetramethyl Cyclen, known for its ability to form stable metal complexes.

    Cyclam (1,4,8,11-tetraazacyclotetradecane): Another macrocyclic ligand with similar properties but a larger ring size.

    DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A derivative of cyclen with carboxylate pendant arms, used in radiopharmaceuticals.

Uniqueness

This compound is unique due to the presence of benzylamino and methyl groups, which enhance its chemical properties and potential applications. The compound’s ability to form stable metal complexes makes it valuable in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C40H52N4

Molecular Weight

588.9 g/mol

IUPAC Name

(2S,5S,8S,11S)-1,4,7,10-tetrabenzyl-2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane

InChI

InChI=1S/C40H52N4/c1-33-25-42(30-38-19-11-6-12-20-38)35(3)27-44(32-40-23-15-8-16-24-40)36(4)28-43(31-39-21-13-7-14-22-39)34(2)26-41(33)29-37-17-9-5-10-18-37/h5-24,33-36H,25-32H2,1-4H3/t33-,34-,35-,36-/m0/s1

InChI Key

KZFWPVSGLITODH-ZYADHFCISA-N

Isomeric SMILES

C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C)CC5=CC=CC=C5

Canonical SMILES

CC1CN(C(CN(C(CN(C(CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C)CC5=CC=CC=C5

Origin of Product

United States

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